

# Spectroscopic Data for Wilfornine A Remains Elusive in Public Domain

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## Compound of Interest

Compound Name: Wilfornine A

Cat. No.: B8250897

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A comprehensive search for detailed spectroscopic data of **Wilfornine A**, a complex alkaloid of interest to researchers in natural product chemistry and drug development, has yielded no specific experimental values for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra in publicly accessible scientific databases and literature.

Despite extensive queries for the compound's  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrum, and IR spectrum, as well as searches for its original isolation and structure elucidation papers, no specific datasets were retrieved. This suggests that the detailed spectroscopic characterization of **Wilfornine A** may be located in specialized, proprietary databases, or in older, non-digitized literature that is not readily accessible through standard search protocols.

For researchers, scientists, and drug development professionals seeking this information, the primary recourse would be to consult specialized chemical structure and spectroscopy databases, which may require institutional subscriptions. Alternatively, direct contact with research groups that have historically worked on the isolation and characterization of alkaloids from the *Tripterygium wilfordii* plant, the natural source of **Wilfornine A**, may provide access to the sought-after data.

In the absence of the core spectroscopic data, this guide will provide a generalized framework of the experimental protocols and data interpretation workflows typically employed in the spectroscopic analysis of novel natural products like **Wilfornine A**.

## Experimental Protocols: A Generalized Approach

The following sections detail the standard methodologies for obtaining NMR, MS, and IR spectra for a novel natural product.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{MeOD}$ ). The choice of solvent is critical to avoid obscuring signals from the analyte.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
  - $^{13}\text{C}$  NMR: Provides information about the number of different types of carbons in the molecule.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the assembly of the molecular structure.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

- **Ionization:** The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Methodology:**

- **Sample Preparation:** The sample can be analyzed as a solid (using a KBr pellet or Attenuated Total Reflectance - ATR), a liquid (as a thin film between salt plates), or in solution.
- **Data Acquisition:** An infrared spectrometer passes a beam of infrared light through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.
- **Data Interpretation:** The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O, O-H, N-H).

## Data Presentation: Illustrative Tables

While specific data for **Wilfornine A** could not be located, the following tables illustrate how such data would be presented.

Table 1: Illustrative  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

$\delta$ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
e.g., 5.80	d	8.0	1H	H-1
e.g., 4.25	dd	8.0, 4.5	1H	H-2
e.g., 3.50	s	3H	OCH <sub>3</sub>	

Table 2: Illustrative <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

$\delta$ (ppm)	Assignment
e.g., 172.5	C=O
e.g., 145.0	C-4a
e.g., 52.3	OCH <sub>3</sub>

Table 3: Illustrative Mass Spectrometry Data

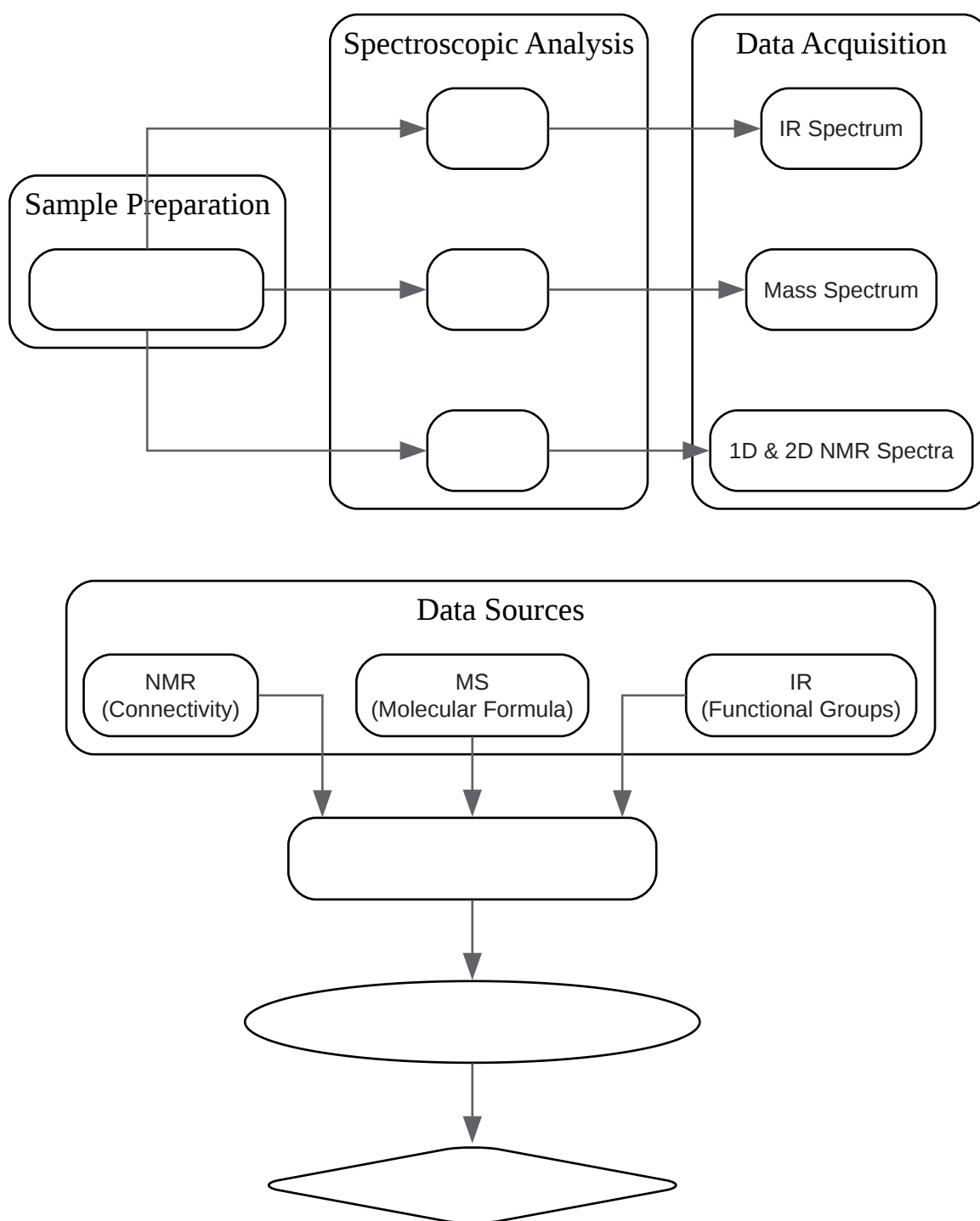
Technique	m/z	Formula	Ion
HR-ESI-MS	e.g., 543.2109	C <sub>29</sub> H <sub>35</sub> NO <sub>9</sub>	[M+H] <sup>+</sup>

Table 4: Illustrative IR Data (KBr)

$\nu$ (cm <sup>-1</sup> )	Intensity	Assignment
e.g., 3450	br, s	O-H stretch
e.g., 1740	s	C=O stretch (ester)
e.g., 1650	m	C=C stretch

## Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for spectroscopic analysis and data interpretation.



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